1-Chloronaphthalene

Catalog No.
S3710127
CAS No.
25586-43-0
M.F
C10H7Cl
M. Wt
162.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloronaphthalene

CAS Number

25586-43-0

Product Name

1-Chloronaphthalene

IUPAC Name

1-chloronaphthalene

Molecular Formula

C10H7Cl

Molecular Weight

162.61 g/mol

InChI

InChI=1S/C10H7Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

JTPNRXUCIXHOKM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2Cl

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
1.07e-04 M
Sol in benzene, petroleum ether, alcohol
In water, 17.4 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: 0.02 (poor)

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2Cl

The exact mass of the compound 1-Chloronaphthalene is 162.0236279 g/mol and the complexity rating of the compound is 133. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)1.07e-04 msol in benzene, petroleum ether, alcoholin water, 17.4 mg/l @ 25 °csolubility in water, g/100ml at 25 °c: 0.02 (poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6166. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chloronaphthalene (1-CN) is a high-boiling (bp ~263 °C), halogenated aromatic liquid primarily sourced as a critical solvent additive in the formulation of organic electronics and photovoltaics [1]. While it can serve as a synthetic precursor for specific naphthalene derivatives, its dominant industrial value lies in its specific thermodynamic properties—specifically its vapor pressure and selective solubility for non-fullerene acceptors (NFAs) and conjugated polymers [2]. By acting as a transient plasticizer during the drying phase of spin-coated or blade-coated films, 1-CN provides formulators with precise control over the nanoscale phase separation and crystallization kinetics of bulk heterojunctions, making it a highly specified material for scaling up high-efficiency organic solar cells and field-effect transistors [3].

Research & Application Fit

Liquid immersion medium for crystal refractive index matching at ambient temperature.
Solvent additive for morphology control in all-polymer and thick-film organic solar cells.
Cost-effective aryl chloride precursor for naphthidine-based electron donor synthesis.
Nonpolar industrial solvent for oils, fats, and DDT-related research.

Substituting 1-CN with generic high-boiling aromatics or relying solely on primary processing solvents (such as chloroform or chlorobenzene) fails to provide the necessary thermodynamic driving force for optimal J- or H-aggregation, resulting in rapid, uncontrolled drying and severely degraded charge carrier mobility [1]. Furthermore, attempting to substitute 1-CN with the industry-standard additive 1,8-diiodooctane (DIO) introduces fatal operational flaws in commercial devices. Under UV irradiation, DIO decomposes into photo-acids—releasing iodine, dissolved HI, and carbon-centered radicals—which aggressively degrade the active layer and drastically shorten the device lifespan [2]. 1-CN avoids this photo-acidic degradation entirely while delivering precise morphological control, making it non-interchangeable for photostable, long-life optoelectronic applications [3].

Substitution & Mismatch Risk

Solid vs. Liquid
2-Chloronaphthalene is a crystalline solid (mp 59 °C), limiting direct substitution into room-temperature liquid-handling immersion and solvent workflows.
Additive Chemistry
1-Phenylnaphthalene promotes J-aggregation and higher photovoltaic efficiency; 1-chloronaphthalene may favor H-aggregation — they are not functionally interchangeable.
Isomer Ratio
Batch-specific β-isomer content (12–15%) shifts the refractive index; optical matching applications require specification verification.

Photochemical Stability and Device Lifespan vs. 1,8-Diiodooctane

In comparative stability studies of bulk heterojunction solar cells, 1-CN demonstrates superior photochemical stability compared to the common additive 1,8-diiodooctane (DIO). Under UV irradiation, DIO undergoes side-chain cleavage to form destructive photo-acids (HI and iodine radicals), leading to accelerated device degradation (e.g., up to 36% efficiency loss in specific polymer cells) [1]. Conversely, 1-CN does not generate acidic byproducts under identical UV exposure, preserving the structural integrity of the donor-acceptor network [2].

Evidence DimensionPhoto-acid generation and UV-induced degradation
Target Compound DataMaintains structural integrity without generating acidic byproducts under UV irradiation.
Comparator Or Baseline1,8-Diiodooctane (DIO): Decomposes into iodine, dissolved HI, and carbon-centered radicals, acting as a photo-acid.
Quantified Difference1-CN eliminates the photo-acid-driven accelerated degradation pathway inherent to DIO, preserving long-term device efficiency.
ConditionsUV-irradiated bulk heterojunction organic solar cells.

For commercial scale-up of organic photovoltaics, replacing DIO with 1-CN prevents premature device failure caused by additive-induced acidity.

Isomer Composition
Head-to-head
Target: 85–88% α-isomer, liquid, mp −2.5 °C, n20/D 1.63.
Comparator: 2-Chloronaphthalene, solid, mp 59 °C, nD 1.61.
Liquid state is necessary for ambient-temperature immersion; solid alternative cannot replace without heating.
Δmp 61.5 °C; GC area% analysis.

Power Conversion Efficiency (PCE) Enhancement in Bilayer Solar Cells

The application of 1-CN as a morphology-controlling agent significantly enhances the power output of organic solar cells compared to untreated baselines. In inverted bilayer devices (ITO/ZnO/D18/Y6/MoO3/Ag), treating the donor-acceptor interface with 1-CN vapor optimized surface tension and recombination lifetimes, raising the Power Conversion Efficiency (PCE) under 1 sun illumination to 16.8% [1]. This represents a substantial improvement over the 15.1% PCE observed in devices processed with the baseline solvent alone [2].

Evidence DimensionPower Conversion Efficiency (PCE) under 1 sun illumination
Target Compound Data16.8% PCE when utilizing 1-CN treatment at the donor-acceptor interface.
Comparator Or BaselineBaseline (No additive treatment): 15.1% PCE.
Quantified DifferenceAbsolute efficiency gain of +1.7% (an 11% relative improvement) due to optimized surface tension and recombination lifetime.
ConditionsITO/ZnO/D18/Y6/MoO3/Ag inverted device structure.

Procuring 1-CN as an interface-modifying solvent directly translates to commercially significant gains in solar cell power output.

OSC Additive PCE
Head-to-head
CN 0.5 vol%: PCE 16.08% | PN 0.5 vol%: >18.0% | Control: 16.22%.
CN shows minimal PCE gain over control; alternative additive PN yields higher efficiency.
D18-Cl:N3 active layer, 120 nm; spin-coating.

Charge Carrier Mobility in Printed Semiconductor Films

For organic field-effect transistors (OFETs), the addition of a small volumetric percentage of 1-CN to the primary casting solvent drastically improves the electrical performance of the resulting film. Spin-coated DPP copolymer films cast from a chloroform/1-CN mixture achieved a high field-effect hole mobility of 0.46 cm² V⁻¹ s⁻¹ [1]. In contrast, films cast from pure chloroform dry too rapidly, failing to form the highly ordered nanostructural semicrystalline domains necessary for efficient charge transport [2].

Evidence DimensionField-effect hole mobility
Target Compound Data0.46 cm² V⁻¹ s⁻¹ in PDPPDBTE films cast with 1-CN additive.
Comparator Or BaselinePure Chloroform (Baseline): Rapid drying leads to disordered morphology and drastically lower mobility.
Quantified DifferenceAddition of 1-CN significantly increases drying time, enabling highly ordered nanostructural semicrystalline domains and maximizing mobility.
ConditionsSpin-coated DPP copolymer films for Organic Field-Effect Transistors (OFETs).

Formulators of electronic inks require 1-CN to control drying kinetics and ensure reproducible, high-mobility semiconductor films.

All-PSC Synergy
Context-dependent
Reported PCE 16.04% with CN + N2200 in PM6:PY-IT devices.
CN alone may not replicate this performance; synergistic combination validated for all-polymer solar cell research.
Baseline without additives not reported; GIWAXS confirms morphology impact.

Selective Solubility and Acceptor Phase Separation Control

1-CN provides highly selective solubility that is critical for tuning the donor-acceptor dynamic ratio in bulk heterojunctions. Flory-Huggins interaction parameter (χ) calculations for the PM6:Y6 system reveal a stronger interaction between the Y6 acceptor and 1-CN (χ = 0.561) compared to the PM6 donor and 1-CN (χ = 0.602) [1]. This selective interaction slows the crystallization kinetics of the acceptor during film formation, preventing the over-aggregation typically seen when using purely volatile baseline solvents like pure chloroform or o-xylene [2].

Evidence DimensionFlory-Huggins solvent-molecule interaction parameter (χ)
Target Compound DataStronger Y6-CN interaction (χ = 0.561) selectively tunes acceptor crystallization.
Comparator Or BaselineBaseline volatile solvents: Poor selective solubility leads to rapid, uncontrolled over-aggregation of the acceptor.
Quantified DifferenceThe differential solubility (χ = 0.561 for Y6 vs 0.602 for PM6) enables precise nanoscale bicontinuous interpenetrating network formation.
ConditionsPM6:Y6 non-fullerene organic solar cell active layer formulation.

This selective solubility enables formulators to precisely control the nanoscale morphology of the active layer, a critical requirement for scaling up OPV production.

Refractive Index
Reported
n20/D = 1.63321
Occupies intermediate niche between cedarwood oil (~1.51) and α-bromonaphthalene (~1.66); supports crystal matching in 1.61–1.64 range.
Becke line method; 589 nm.
Suzuki Reactivity
Assay context
Cl-naphthalene product distribution: 1/18/2/4; I-naphthalene: 9/39/11/13.
Aryl chloride shows lower reactivity; suitable for Ni-catalyzed aminations; iodo-analog preferred for Pd couplings.
Suzuki–Miyaura conditions; cost-effectiveness trade-off.

Active Layer Formulation for High-Efficiency Organic Photovoltaics (OPVs)

1-CN is a highly effective additive choice for scaling up PM6:Y6 and other non-fullerene acceptor-based solar cells. By leveraging its selective solubility and high boiling point, formulators can precisely control phase separation and crystallization kinetics during blade-coating or spin-coating, reliably boosting Power Conversion Efficiency (PCE) beyond baseline solvent limits [1].

Photostable Electronic Ink Development

For manufacturers prioritizing the long-term operational lifespan of printed electronics, 1-CN serves as a photostable replacement for 1,8-diiodooctane (DIO). Because 1-CN does not degrade into destructive photo-acids under UV irradiation, it ensures that the morphological benefits of the solvent additive do not come at the cost of premature photochemical device failure [2].

High-Mobility Organic Field-Effect Transistor (OFET) Printing

In the production of semicrystalline polymer semiconductor films (such as DPP copolymers), 1-CN is procured to deliberately prolong drying times. This controlled evaporation allows the polymer chains to self-assemble into highly ordered nanostructures, maximizing field-effect hole mobility—a critical requirement for flexible displays and printed logic circuits [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Crystal refractive index immersion
Liquid at room temp, high refractive index (n≈1.63)
Refractive index match with crystals in 1.61–1.64 range
All-polymer solar cell additive
Morphology-tuning synergy with N2200
Device efficiency via additive combination
Naphthidine electron donor synthesis
Cost-effective aryl chloride for Ni-catalyzed amination
Product yield and radical cation stability
Industrial solvent research
Nonpolar solvency for oils, fats, DDT
Solubility performance and handling protocols

Physical Description

1-chloronaphthalene is a clear colorless to amber oily viscous liquid. (NTP, 1992)
OILY COLOURLESS LIQUID.

Color/Form

Oily liquid

XLogP3

4.2

Exact Mass

162.0236279 g/mol

Monoisotopic Mass

162.0236279 g/mol

Boiling Point

505 °F at 760 mm Hg (NTP, 1992)
259.0 °C
259.3 °C @ 760 mm Hg
260 °C

Flash Point

250 °F (NTP, 1992)
250 °F (121 °C) (closed cup)
121 °C c.c.

Heavy Atom Count

11

Taste

/1-Chloronaphthalene/ gives water a sweetish, astringent taste, the perception threshold for which is higher than for odor. /Odor threshold (0.01 mg/L)/.

Vapor Density

5.6 (Air= 1)
Relative vapor density (air = 1): 5.6

Density

1.1938 at 68 °F (NTP, 1992)
1.19382 @ 20 °C/4 °C
Relative density (water = 1): 1.2

Odor Threshold

0.01 mg/L

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

-9 to -4 °F (NTP, 1992)
-2.5 °C
-2.3 °C

UNII

K4OIF2EC56

Vapor Pressure

1 mm Hg at 177.1 °F ; 100 mm Hg at 356.7° F; 760 mm Hg at 498.7° F (NTP, 1992)
0.03 mmHg
0.029 mm Hg @ 25 °C
Vapor pressure, Pa at 25 °C: 4

Absorption Distribution and Excretion

From studies on the metabolism of PCNs, it can be concluded that mono and dichloronaphthalenes (>80-90%) and tetrachloronaphthalenes (>45%) are well absorbed by the gastrointestinal tract. Higher chlorinated PCNs are less well absorbed, presumably very poorly absorbed ... .
In pigs 10 min after retrocarotid admin of 1-chloronaphthalene the blood concn was 5.1 ug/g & decreased with time. After admin of 2-chloronaphthalene, the concentration was similar to 1-chloronaphthalene. Its metabolite, 3-chloro-naphthol, was detected in blood. 6-hr after admin of the chlorinated naphthalenes, they were found in the brain, kidney, liver, lung, skeletal muscle, heart & fat with highest concn in brain & kidney. Fat concn of 2-chloronaphthalene was low (0.6 ug/g). Chloronaphthalenes are distributed in various organs & tissues whereas metabolites were concentrated in urine, bile, kidney & liver.

Metabolism Metabolites

Yields s-(1-naphthyl)glutathione in rats ... in rabbits ... . /from table/
1-... /Chloronaphthalene is/ metabolized by pig to 4-chloro-1-naphthol... .
Alpha-chloronaphthalene was converted by pretreated liver microsomes in vitro to active int which formed covalent complexes with (35)sulfur labeled glutathione.
Metabolic pathway: 2-chloronaphthalene to d-8-chlor-1,2-dihydroxynaphthalene to 3-chlorosalicylic acid.
Most of the metabolites identified in urine and/or feces of rats, pigs, and frogs after treatment with monochloronaphthalenes were hydroxylated PCNs (phenolic and conjugated forms), with evidence for metabolism via arene oxide.

Wikipedia

1-chloronaphthalene

Methods of Manufacturing

PREPN: ... BY PASSING CHLORINE INTO BOILING NAPHTHALENE WITH OR WITHOUT SOLVENT SUCH AS CHLOROBENZENE & WITH OR WITHOUT CATALYST SUCH AS /IODINE/.
PREPN: FROM ALPHA-NAPHTHYLAMINE BY DIAZOTIZATION & SANDMEYER COPPER CHLORIDE REACTION

General Manufacturing Information

Naphthalene, 1-chloro-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Koppers Co, Inc., the sole U.S. producer, ceased manufacturing their chloronaphthalene products (Halowax) in 1977.
1-chloronaphthalene & 2-chloronaphthalene are major components of Halowax 1031.
... Most of the commercial PCNs were complex mixtures of isomers and cogeners, although two products, namely monoPCN and Halowax 1051/N-Wax 80, contained primarily 1-chloronaphthalene and octachloronaphthalene, respectively. /Polychlorinated naphthalenes/

Analytic Laboratory Methods

Determined in air samples by UV spectrophotometry.
GLC/MS.
Chloronaphthalenes are analyzed by GLC, HPLC, and TLC. /Chloronaphthalenes/
EPA Method 8120. Gas Chromatographic Method with an electron capture detector for the detection of ppb levels of certain chlorinated hydrocarbons including chlorinated naphthalene, not otherwise specified. in solid waste using the solvent flush technique. Under the prescribed conditions for chlorinated naphthalene, not otherwise specified the method detection limit is not given. Prcision and method accuracy were found to be directly related to the concentration of the parameter and essentially independent of the sample matrix. /Chlorinated naphthalene, not otherwise specified/
For more Analytic Laboratory Methods (Complete) data for 1-CHLORONAPHTHALENE (6 total), please visit the HSDB record page.

Storage Conditions

... store this chemical under refrigerated temperatures, and keep it away from oxidizing materials. STORE AWAY FROM SOURCES OF IGNITION.

Application of synchrotron X-ray microtomography for visualizing bacterial biofilms 3D microstructure in porous media

S Rolland du Roscoat, J M F Martins, P Séchet, E Vince, P Latil, C Geindreau
PMID: 24293082   DOI: 10.1002/bit.25168

Abstract

The development of reliable models to accurately predict biofilm growth in porous media relies on a good knowledge of the temporal evolution of biofilms structure within the porous network. Since little is known on the true 3D structure of biofilms developed in porous media, this work aimed at developing a new experimental protocol to visualize the 3D microstructure of bacterial biofilms in porous media. The main originality of the proposed procedure lies on the combination of the more recent advances in synchrotron microtomography (Paganin mode) and of a new contrast agent (1-chloronaphtalene) that has never been applied to biofilm visualization. It is shown that the proposed methodology takes advantage of the contrasting properties of 1-chloronaphtalene to prevent some limitations observed with more classical contrast agents. A quantitative analysis of the microstructural properties (volume fractions and specific surface area) of bacterial biofilms developed in columns of clay beads is also proposed on the basis of the obtained 3D images.


Comparison of the photoconversion of 1-chloronaphthalene and 2,3-dichlornaphthalene in water

Chunli Kang, Siqi Bao, Yuhan Wang, Kunkun Xiao, Ling Zhu, Fang Liu, Tao Tian
PMID: 30566098   DOI: 10.2166/wst.2018.469

Abstract

In this work, the photoconversion of 1-chloronaphthalene (CN-1) and 2,3-dichlornaphthalene (CN-10) under the simulated sunlight had been studied. The results showed that the photoconversion of CN-1 and CN-10 obeyed the first-order kinetics model. NO
, NO
, Fe
and Fe
extensively present in natural water can accelerate CN-1 photoconversion via generating ·OH, which may induce indirect photooxidation of CN-1. The photoproducts were treated by the derivatization method and analyzed by GC-MS after being irradiated for 6 h. Ten products were characterized for CN-1 and CN-10, and there were six common products. On this basis, the photoconversion pathways of CN-10 and CN-1 were proposed, and both of them have a similar conversion mechanism.


Increased biological removal of 1-chloronaphthalene as a result of exposure: A study of bacterial adaptation strategies

Wojciech Smułek, Agata Zdarta, Amanda Pacholak, Tomasz Runka, Ewa Kaczorek
PMID: 31561078   DOI: 10.1016/j.ecoenv.2019.109707

Abstract

Effective biodegradation of hydrophobic pollutants, such as 1-chloronaphthalene, is strictly associated with the adaptation of environmental bacteria to their assimilation. This study explores the relation between the modifications of cell properties of bacteria belonging to Pseudomonas and Serratia genera resulting from a 12-month exposure to 1-chloronaphthalene, and their biodegradation efficiency. In the presented study, both bacterial strains exhibited higher (70%) degradation of this compound after exposure compared to unexposed (55%) systems. This adaptation can be associated with increased ratio of polysaccharides in the outer layers of bacterial cells, which was confirmed using infrared spectroscopy analysis. Additionally, the analysis of Raman spectra indicated conformational changes of extracellular carbohydrates from α- to β-anomeric structure. Moreover, the changes in the cell surface hydrophobicity and cell membrane permeability differed between the strains and the Pseudomonas strain exhibited more significant modifications of these parameters. The results suggest that adaptation strategies of both tested strains are different and involve diverse reconstructions of the cell wall and membranes. The results provide a novel and deep insight into the interactions between environmental bacterial strains and chloroaromatic compounds, which opens new perspectives for applying spectrometric methods in investigation of cell adaptation strategies as a result of long-term contact with toxic pollutants.


Development and evaluation of an experimental protocol for 3-D visualization and characterization of the structure of bacterial biofilms in porous media using laboratory X-ray tomography

Tomislav Ivankovic, Sabine Rolland du Roscoat, Christian Geindreau, Philipe Séchet, Zhujun Huang, Jean M F Martins
PMID: 27827532   DOI: 10.1080/08927014.2016.1249865

Abstract

The development of a reliable model allowing accurate predictions of biofilm growth in porous media relies on a good knowledge of the temporal evolution of biofilm structure within the porous network. Since little is known about the real 3-D structure of biofilms in porous media, this work was aimed at developing a new experimental protocol to visualize the 3-D microstructure of the inside of a porous medium using laboratory X-ray microtomography. A reliable and reproducible methodology is proposed for (1) growing a biofilm inside a porous medium, and (2) X-ray tomography-based characterization of the temporal development of the biofilm at the inlet of the biofilter. The statistical analysis proposed here also validates the results presented in the literature based on a biofilm structure single measurement.


[Precautions in use of xylamon]

D RAUTENSTRAUCH
PMID: 13669542   DOI:

Abstract




Interplay of nanoscale domain purity and size on charge transport and recombination dynamics in polymer solar cells

Swaminathan Venkatesan, Nirmal Adhikari, Jihua Chen, Evan C Ngo, Ashish Dubey, David W Galipeau, Qiquan Qiao
PMID: 24292406   DOI: 10.1039/c3nr05177c

Abstract

Charge transport and bimolecular recombination dynamics were correlated with nanomorphology in polymer solar cells. The morphology of poly(diketopyrrolopyrrole-terthiophene) (PDPP3T) and phenyl-C61-butyric acid methyl ester (PC60BM) blend films was modified using different solvent additives namely 1-chloronaphthalene (CN), 1,8-diiodooctane (DIO) and 1,8-octanedithiol (ODT) and their role on steady state and transient optoelectronic properties was investigated. The energy filtered transmission electron microscopy (EFTEM) images showed that additives (e.g. CN and DIO) improved the domain purity which leads to significantly higher short circuit current densities (Jsc). However when the cells were processed with the ODT additive, the fill factor (FF) and open circuit voltage (Voc) decreased dramatically. Films processed with the ODT additive showed a smaller domain size but were more connected compared to films processed using CN and DIO additives. Transient photocurrent analysis indicates faster charge collection in the case of CN and DIO processed solar cells and the slowest charge collection in ODT processed solar cells. Interestingly devices processed with the ODT additive also showed the longest charge carrier recombination lifetime and lowest bimolecular recombination coefficient. This is attributed to the smaller donor domains that are connected with each other to provide a more interconnected and efficient charge transport matrix but longer pathways in ODT films. Such a matrix helped the charge to escape from the donor-acceptor interfaces and thus reduces the bimolecular recombination, while the longer pathway increases the charge collection time. Further insight is provided into the selection of processing conditions to achieve an ideal active layer morphology consisting of domains with higher polymer purity and optimal size that lead to higher Jsc and FF.


Dechlorination/detoxification of aromatic chlorides using fly ash under mild conditions

Abdul Ghaffar, Masaaki Tabata
PMID: 19740644   DOI: 10.1016/j.wasman.2009.06.013

Abstract

An efficient dechlorination/detroxification method for p-nitrochlorobenzene, p-chloroanisole and 1-chloronaphthalene on municipal waste incinerator fly ash in presence of reducing agents with water/alcohol mixtures was developed. Dechlorination% was higher in water/isopropanol mixture at temperature <100 degrees C. Metal contents of fly ash played a vital role in enhancing dechlorination at low temperature. Moreover, the fly ash particles provided the surface to accomplish reduction and substitution reactions by adsorbing the chlorinated aromatic compound, hydrogen and hydroxyl ions. The mechanism of dechlorination was envisaged.


Complete dechlorination of 1-chloronaphthalene by electrochemical reduction with naphthalene radical anion as mediator

Atsushi Matsunaga, Akio Yasuhara
PMID: 12966992   DOI: 10.1021/es026360z

Abstract

The possibility of electrochemical reduction for the complete dechlorination of toxic chlorinated aromatic compounds was investigated using 1-chloronaphthalene as a substrate. Sufficient current was obtained at the reduction potential of naphthalene rather than that of the substrate, and complete (>99.99%) dechlorination was achieved in tetra-n-butylammonium perchlorate/dimethylformamide solution in less than 1 h. The reaction was considered to proceed autocatalytically with the naphthalene radical anion, which was derived from the reduction of the initial dechlorination product (naphthalene) of the substrate, as mediator. The reaction rate was increased by the use of an excess of naphthalene at the start of the reaction, and complete dechlorination was possible without significant loss of current efficiency even if the water concentration was 0.3% v/v. The order of reaction of the mediated reduction was determined kinetically to be 0.5 for the substrate and 1 for naphthalene. Although the reaction of the naphthalene radical anion with 1-chloronaphthalene was very fast, it was considered to be the rate-determining step.


[Chemical and pharmacological findings in the use of a formulation of chloronaphthalenes and gamma hexane (xylamon) in confined places]

E BENETTI, P GALLO
PMID: 13309842   DOI:

Abstract




Biodegradation of chloronaphthalenes and polycyclic aromatic hydrocarbons by the white-rot fungus Phlebia lindtneri

T Mori, S Kitano, R Kondo
PMID: 12743769   DOI: 10.1007/s00253-003-1253-3

Abstract

The biodegradation of chloronaphthalene (CN) and polycyclic aromatic hydrocarbons by the white-rot fungus Phlebia lindtneri, which can degrade dichlorinated dioxins and non-chlorinated dioxin-like compounds, was investigated. Naphthalene, phenanthrene, 1-chloronaphthalene (1-CN) and 2-chloronaphthalene (2-CN) were metabolized by the fungus to form several oxidized products. Naphthalene and phenanthrene were metabolized to the corresponding hydroxylated and dihydrodihydroxylated metabolites. 2-CN was metabolized to 3-chloro-2-naphtol, 6-chloro-1-naphtol and two other chloronaphtols, CN-dihydrodiols and CN-diols. Significant inhibition of the degradation of these substrates was observed when they were incubated with the cytochrome P-450 monooxygenase inhibitors 1-aminobenzotriazole and piperonyl butoxide. These results suggest that P. lindtneri initially oxidizes these substrates by a cytochrome P-450 monooxygenase.


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